
trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-trans-3-DechloroSertralineHydrochloride: is a chemical compound with the molecular formula C17H19Cl2N and a molecular weight of 308.25 g/mol . It is a derivative of sertraline, which is a well-known antidepressant. This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic purposes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-3-DechloroSertralineHydrochloride involves multiple steps, starting from the appropriate precursors. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, such as halogenation and amination.
Cyclization: The intermediate undergoes cyclization to form the core structure of the compound.
Dechlorination: The final step involves the removal of chlorine atoms to yield rac-trans-3-DechloroSertralineHydrochloride.
Industrial Production Methods: it is likely that the production involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and quality control processes to ensure the compound’s purity and stability .
化学反応の分析
Types of Reactions: rac-trans-3-DechloroSertralineHydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
科学的研究の応用
rac-trans-3-DechloroSertralineHydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: The compound is used in biological research to investigate its effects on cellular processes and pathways.
Medicine: Although not used therapeutically, it serves as a model compound to study the pharmacological properties of sertraline derivatives.
作用機序
The mechanism of action of rac-trans-3-DechloroSertralineHydrochloride is similar to that of sertraline. It primarily targets the serotonin transporter (SERT) , inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels, which can have antidepressant effects. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile .
類似化合物との比較
Sertraline: The parent compound, widely used as an antidepressant.
Desmethylsertraline: A metabolite of sertraline with similar pharmacological properties.
Norsertraline: Another metabolite with distinct effects on serotonin reuptake.
Uniqueness: rac-trans-3-DechloroSertralineHydrochloride is unique due to its specific structural modifications, which can result in different pharmacological properties compared to its parent compound and metabolites. These modifications can influence its binding affinity, selectivity, and overall efficacy in research applications .
特性
分子式 |
C17H19Cl2N |
|---|---|
分子量 |
308.2 g/mol |
IUPAC名 |
(1S,4R)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17+;/m1./s1 |
InChIキー |
QTILPEMKUQBCMU-CVLQQERVSA-N |
異性体SMILES |
CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |
正規SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



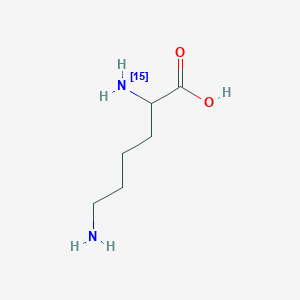
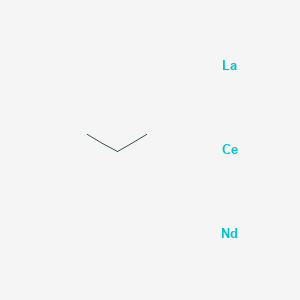
amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)
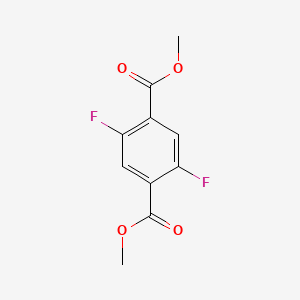
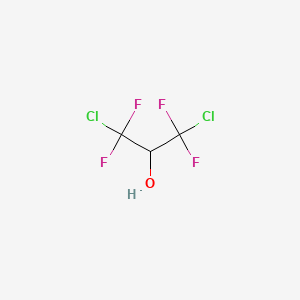
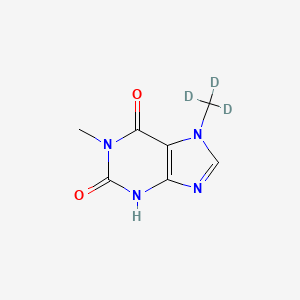



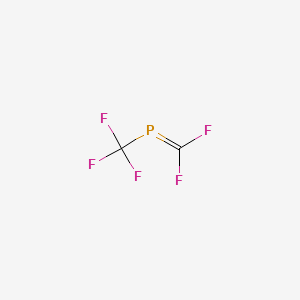
![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)
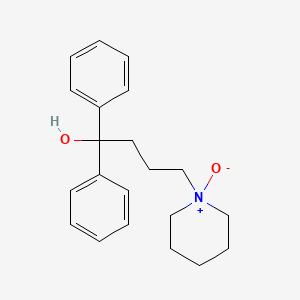
![(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13416154.png)
